molecular formula C15H31NO4 B14799912 1-Decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate

1-Decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate

Cat. No.: B14799912
M. Wt: 289.41 g/mol
InChI Key: PTOPGVSPONYGGF-UHFFFAOYSA-N
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Description

N-Decyl-Hyp-OH, also known as N-Decyl-Hydroxyproline, is a compound that belongs to the class of fatty alcohols. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decyl-Hyp-OH can be synthesized through several methods. One common synthetic route involves the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions . Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .

Industrial Production Methods: Industrial production of N-Decyl-Hyp-OH typically involves the hydrogenation of decanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: N-Decyl-Hyp-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, forming salts and esters .

Common Reagents and Conditions: Common reagents used in the reactions of N-Decyl-Hyp-OH include hydrogen halides, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of N-Decyl-Hyp-OH include alkyl halides, esters, and salts. These products are valuable in various industrial applications .

Mechanism of Action

The mechanism of action of N-Decyl-Hyp-OH involves its interaction with molecular targets and pathways. It acts as a solubilizer, enhancing the solubility of hydrophobic compounds. In biological systems, it interacts with membrane proteins, facilitating their extraction and stabilization . The hydroxyl group in N-Decyl-Hyp-OH also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Decyl-Hyp-OH include other fatty alcohols such as 1-Decanol, 1-Nonanol, and 1-Octanol . These compounds share similar structural features, including a long hydrocarbon chain and a hydroxyl group.

Uniqueness: What sets N-Decyl-Hyp-OH apart from other similar compounds is its specific application in the study of membrane proteins and its use as a penetration enhancer in drug formulations. Its unique properties make it valuable in both scientific research and industrial applications .

Properties

Molecular Formula

C15H31NO4

Molecular Weight

289.41 g/mol

IUPAC Name

1-decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate

InChI

InChI=1S/C15H29NO3.H2O/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19;/h13-14,17H,2-12H2,1H3,(H,18,19);1H2

InChI Key

PTOPGVSPONYGGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CC(CC1C(=O)O)O.O

Origin of Product

United States

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